molecular formula C12H10N2O2 B14331656 4-(1-Benzofuran-2-yl)-1-diazoniobut-1-en-2-olate CAS No. 105456-79-9

4-(1-Benzofuran-2-yl)-1-diazoniobut-1-en-2-olate

Cat. No.: B14331656
CAS No.: 105456-79-9
M. Wt: 214.22 g/mol
InChI Key: GZQFTNLPGBPGBJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the refluxing of salicylaldehyde with chloroacetone in the presence of anhydrous potassium carbonate to form 2-acetylbenzofuran . This intermediate can then undergo further reactions to introduce the diazoniobut-1-en-2-olate group.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-yl)-1-diazoniobut-1-en-2-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

4-(1-Benzofuran-2-yl)-1-diazoniobut-1-en-2-olate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-2-yl)-1-diazoniobut-1-en-2-olate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

105456-79-9

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-1-diazobutan-2-one

InChI

InChI=1S/C12H10N2O2/c13-14-8-10(15)5-6-11-7-9-3-1-2-4-12(9)16-11/h1-4,7-8H,5-6H2

InChI Key

GZQFTNLPGBPGBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCC(=O)C=[N+]=[N-]

Origin of Product

United States

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